molecular formula C22H20N2O4 B2944699 1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone CAS No. 868256-39-7

1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone

Cat. No.: B2944699
CAS No.: 868256-39-7
M. Wt: 376.412
InChI Key: ZCFMMJMANBYRND-UHFFFAOYSA-N
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Description

The compound “1-[1,1’-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. Attached to this biphenyl group is a propanone (or acetone) group, which is a type of ketone. The molecule also contains a methoxy group (a methanol molecule minus one hydrogen) and a nitroaniline group, which is an aniline molecule with a nitro group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group could potentially introduce some interesting properties due to the possibility of pi-pi stacking interactions between the two benzene rings .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react under certain conditions. For example, the nitro group could potentially be reduced to an amine group, and the ketone group could potentially undergo a variety of reactions, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the interactions between its functional groups. Some potential properties to consider might include its polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Solvent Effects and Molecular Interactions

Research on similar biphenyl compounds has explored their solubility and interaction in different solvents, providing insights into their physical and chemical properties. For instance, the study on the solubility of various compounds, including biphenyl derivatives in 2-methoxyethanol, reveals the influence of solvent on the behavior of these compounds, which is critical for their applications in synthesis and formulation (Hart et al., 2015).

Synthesis and Antimalarial Activity

A notable application in the realm of medicinal chemistry is the synthesis of biphenyl derivatives with antimalarial properties. A study described the preparation of biphenyl compounds and their efficacy against Plasmodium berghei, indicating their potential as antimalarial agents. The structure-activity relationship highlighted the importance of substituent effects on the biphenyl ring for antimalarial activity (Werbel et al., 1986).

Chiral Intermediate Synthesis

In the field of asymmetric synthesis, biphenyl derivatives serve as chiral intermediates for producing antidepressant drugs. The activity of various microbial reductases on biphenyl compounds has been investigated to generate chiral alcohols, demonstrating the role of these compounds in the synthesis of pharmaceutically relevant molecules (Choi et al., 2010).

Cytotoxic Agents

Research into biphenyl derivatives has also included their evaluation as cytotoxic agents. For example, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides have been synthesized and investigated for their potential as cytotoxic agents, showcasing the application of these compounds in cancer research (Mete et al., 2007).

Safety and Hazards

As with any chemical compound, handling “1-[1,1’-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of further testing and research .

Properties

IUPAC Name

3-(2-methoxy-5-nitroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-28-22-12-11-19(24(26)27)15-20(22)23-14-13-21(25)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMMJMANBYRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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